4-Bromo-2,3-dimethylbenzoic acid
Overview
Description
4-Bromo-2,3-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 .
Molecular Structure Analysis
The IUPAC name for 4-Bromo-2,3-dimethylbenzoic acid is the same as its common name . The InChI code for this compound is 1S/C9H9BrO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
4-Bromo-2,3-dimethylbenzoic acid has a molecular weight of 229.07 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Metabolic Pathways and Toxicity Assessment
A study focused on the metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), identifying its metabolites formed in different species including humans. This research provides insights into the oxidative deamination and demethylation processes involving compounds structurally related to 4-Bromo-2,3-dimethylbenzoic acid, offering a foundation for understanding potential toxicity and metabolic behaviors (Carmo et al., 2005).
Tautomerism of Heteroaromatic Compounds
Research on the tautomerism of heteroaromatic compounds, including isoxazoles and isoxazol-5-ones, contributes to the understanding of chemical properties and behaviors of compounds similar to 4-Bromo-2,3-dimethylbenzoic acid. These findings help in elucidating the structural dynamics and potential applications in chemical synthesis (Boulton & Katritzky, 1961).
Bromodomain Inhibitors
The development of bromodomain inhibitors showcases the application of phenylisoxazole sulfonamides in creating compounds that regulate gene transcription. This area of research highlights the therapeutic potentials of derivatives and analogs of 4-Bromo-2,3-dimethylbenzoic acid in treating diseases through epigenetic modulation (Bamborough et al., 2012).
Antimicrobial and Anticancer Activities
A study on the depside compounds from a lichen species revealed the antimicrobial and anticancer activities of 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, a compound related to 4-Bromo-2,3-dimethylbenzoic acid. This research underscores the potential of such compounds in developing new antimicrobial and anticancer drugs (Aravind et al., 2014).
Halogen Bonding in Crystal Engineering
The study on the influence of methoxy-substituents on Br…Br type II halogen bonds in bromobenzoic acid derivatives demonstrates the significance of halogen bonding in the design and development of new crystalline materials. This research provides valuable insights into the engineering of molecular structures for specific applications, leveraging compounds like 4-Bromo-2,3-dimethylbenzoic acid (Raffo et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2,3-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVKZFNOGPPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302407 | |
Record name | 4-Bromo-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dimethylbenzoic acid | |
CAS RN |
5613-26-3 | |
Record name | 4-Bromo-2,3-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5613-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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